N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide
CAS No.: 847387-69-3
Cat. No.: VC5404327
Molecular Formula: C19H22N4O
Molecular Weight: 322.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847387-69-3 |
|---|---|
| Molecular Formula | C19H22N4O |
| Molecular Weight | 322.412 |
| IUPAC Name | N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C19H22N4O/c1-13-6-7-14(10-15(13)21-17(24)11-19(2,3)4)16-12-23-9-5-8-20-18(23)22-16/h5-10,12H,11H2,1-4H3,(H,21,24) |
| Standard InChI Key | NWIZRZWRCMVLDT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound features a hybrid heterocyclic system comprising an imidazo[1,2-a]pyrimidine core linked to a 2-methylphenyl group at the 5-position. The amide side chain consists of a 3,3-dimethylbutanamide moiety, which introduces steric bulk and potential metabolic stability .
Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine system is a fused bicyclic structure combining imidazole and pyrimidine rings. This scaffold is prevalent in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets .
Substitutent Analysis
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2-Methylphenyl Group: Positioned at the 5-position of the imidazo[1,2-a]pyrimidine, this aromatic substituent may enhance lipophilicity and influence target binding through hydrophobic interactions.
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3,3-Dimethylbutanamide: The branched aliphatic chain likely reduces rotational freedom, potentially improving pharmacokinetic properties such as oral bioavailability .
Systematic Nomenclature
The IUPAC name follows a hierarchical approach:
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Parent heterocycle: Imidazo[1,2-a]pyrimidine.
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Substituents:
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5-(2-Methylphenyl) group.
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N-linked 3,3-dimethylbutanamide.
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Synthetic Pathways and Optimization
Retrosynthetic Strategy
Based on analogous compounds in patent literature , a plausible synthesis involves:
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Construction of the imidazo[1,2-a]pyrimidine core via cyclocondensation of 2-aminopyrimidine derivatives with α-haloketones.
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Introduction of the 2-methylphenyl group through Suzuki-Miyaura coupling or direct electrophilic substitution.
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Amide bond formation between the heterocyclic amine and 3,3-dimethylbutanoic acid using coupling agents like HATU or EDCl.
Key Intermediate: 5-Aminoimidazo[1,2-a]pyrimidine
Patent US7517874B2 describes methods for functionalizing imidazo[1,2-a]pyrimidines at the 2-position, suggesting that nitration followed by reduction could yield the requisite amine intermediate.
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 5-position requires careful control of reaction conditions (e.g., temperature, catalysts).
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Amide Coupling Efficiency: Steric hindrance from the 3,3-dimethyl group may necessitate high-activation coupling reagents .
Pharmacological Profiling and Target Hypotheses
Structural Analogues and Activity Trends
Comparative analysis of patent US7517874B2 reveals that carboxamide derivatives of imidazo-fused heterocycles exhibit agonist activity at cannabinoid receptors (CB1/CB2). For example:
| Compound | Target Affinity (Ki, nM) |
|---|---|
| Analog A (CB1) | 12.4 ± 1.2 |
| Analog B (CB2) | 8.7 ± 0.9 |
The 3,3-dimethylbutanamide group in the query compound may similarly enhance receptor binding through hydrophobic interactions with allosteric pockets .
Physicochemical and ADMET Properties
Calculated Properties
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Molecular Weight: ~353.45 g/mol (within Lipinski’s rule limit).
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logP: Estimated 3.1 (moderate lipophilicity).
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Hydrogen Bond Donors/Acceptors: 2/5, favorable for blood-brain barrier penetration.
Metabolic Stability
The tert-butyl group in 3,3-dimethylbutanamide resists oxidative metabolism, potentially extending half-life compared to linear chain analogues .
Future Directions and Challenges
Target Validation
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In vitro Binding Assays: Prioritize screening against CB1/CB2 and kinase panels.
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Crystallography: Co-crystallization with CB2 could elucidate binding modes.
Synthetic Scalability
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Cost Analysis: The palladium-catalyzed coupling steps may require optimization for industrial-scale production.
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